molecular formula C20H18O4 B5699250 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate

3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate

Cat. No.: B5699250
M. Wt: 322.4 g/mol
InChI Key: GMJBXRJICIJYPR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate (molecular formula: C₂₀H₁₈O₄, molecular weight: 322.36 g/mol) is a coumarin derivative featuring a benzyl group at position 3, methyl groups at positions 4 and 7, and an acetoxy substituent at position 5 .

Properties

IUPAC Name

(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-12-9-17(23-14(3)21)19-13(2)16(20(22)24-18(19)10-12)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJBXRJICIJYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with benzyl bromide under basic conditions to form the benzylated intermediate. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

  • Chemistry:
    • Building Block: It serves as a key intermediate in the synthesis of various organic compounds, particularly in the development of new materials and chemical processes.
    • Reactivity Studies: The compound undergoes oxidation, reduction, and substitution reactions, making it valuable for studying reaction mechanisms and developing new synthetic pathways.
  • Biology:
    • Antimicrobial Properties: Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness makes it a candidate for developing new antimicrobial agents.
    • Anticancer Activity: Preliminary studies suggest that 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate may have anticancer properties by inhibiting specific cancer cell lines. Its mechanism involves interaction with cellular receptors and pathways that regulate cell proliferation and apoptosis .
  • Medicine:
    • Therapeutic Potential: Ongoing research aims to explore its potential as a therapeutic agent in treating diseases such as cancer and infections. The compound's ability to modulate biological pathways suggests it could be developed into a drug candidate .

Mechanism of Action

The mechanism of action of 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Coumarin Derivatives

Key structural analogues differ in substituent type, position, and functional groups. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate (Target) -OAc at C5, -CH₃ at C4/C7, -Bn at C3 C₂₀H₁₈O₄ 322.36 Simpler structure; no additional benzyloxyacetate group
Benzyl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate () -O(CH₂COOBn) at C5, -CH₃ at C4/C7, -Bn at C3 C₂₇H₂₄O₅ 428.48 Extended acetoxy-benzyl chain at C5 increases steric bulk and lipophilicity
2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid () -O(CH₂COOH) at C5, -CH₃ at C4/C7, -Bn at C3 C₂₀H₁₈O₅ 338.36 Carboxylic acid group enhances polarity; potential for salt formation
7-[2-(3-Amino-5-imino-4,5-dihydropyrazol-1-yl)-2-oxoethoxy] derivatives () -O(CH₂CO) linked to pyrazole/imino groups at C7, -CH₃ at C4/C8, -Bn at C3 C₂₄H₂₂N₄O₅ (e.g.) ~450–470 Bioactive derivatives with demonstrated anticancer properties
Key Observations:
  • Polarity : Substitution with carboxylic acid () or charged pyrazole groups () increases water solubility compared to the acetate group in the target compound .
  • Bioactivity : Derivatives with heterocyclic moieties (e.g., pyrazole or triazine) exhibit enhanced anticancer activity, while the target compound’s biological profile remains unexplored .

Q & A

Basic: What are the recommended synthetic routes for 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach starting with functionalization of the chromene core. For example, outlines a method for analogous chromene acetates using acetylation via acetic anhydride under acidic conditions. Key steps include:

  • Benzylation : Introduce the benzyl group at position 3 via nucleophilic substitution using benzyl chloride or bromide in the presence of a base (e.g., K₂CO₃) .
  • Acetylation : React the hydroxyl group at position 5 with acetyl chloride or acetic anhydride in a solvent like dry dichloromethane (DCM) with catalytic H₂SO₄ .
  • Optimization : Control temperature (60–80°C) and reaction time (6–12 hours) to minimize side products. Monitor progress via TLC or HPLC.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm, acetate methyl at δ 2.1–2.3 ppm) .
    • IR : Verify carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for lactone and acetate groups) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for related chromene derivatives in and .
  • Mass Spectrometry : Use HRMS (ESI-TOF) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 409.18) .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites (e.g., C-5 acetate group). Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in reactions (e.g., attack at the electron-deficient carbonyl carbon) .
  • Transition State Analysis : Model reaction pathways (e.g., SN2 displacement of acetate) using Nudged Elastic Band (NEB) methods in VASP .

Advanced: How can researchers resolve contradictions in reported biological activities of chromene derivatives like this compound?

Methodological Answer:
Contradictions often arise from assay variability or structural impurities. Mitigate via:

  • Standardized Bioassays : Use OECD guidelines for antimicrobial testing (e.g., broth microdilution against S. aureus ATCC 25923) and ensure purity >95% (HPLC) .
  • Structure-Activity Relationship (SAR) Studies : Compare methyl/benzyl substituent effects on cytotoxicity (e.g., MTT assays on HeLa cells) to isolate key functional groups .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., and ) using statistical tools like ANOVA to identify trends.

Advanced: What strategies are effective for optimizing solvent systems in the synthesis of this compound?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for benzylation and non-polar solvents (toluene) for acetylation to balance reactivity and solubility .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve sustainability while maintaining yield .
  • Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction progress in different solvents and identify rate-limiting steps .

Basic: What purification techniques are most effective for isolating this compound from byproducts?

Methodological Answer:

  • Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane:ethyl acetate 8:2 → 6:4) to separate acetate derivatives from unreacted starting materials .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility differences at varying temperatures .
  • HPLC : Employ reverse-phase C18 columns (acetonitrile/water, 70:30) for high-purity isolation, especially for scale-up .

Advanced: How can researchers investigate the mechanism of cyclization reactions involving this compound?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁸O-labeled acetate to trace oxygen incorporation during lactone ring formation via mass spectrometry .
  • In Situ FTIR : Monitor carbonyl group transformations during cyclization to identify intermediates .
  • Theoretical Modeling : Simulate reaction pathways (e.g., intramolecular ester → lactone conversion) using transition state theory in computational software .

Basic: What analytical techniques are critical for assessing the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere .
  • pH-Dependent Stability : Use UV-Vis spectroscopy to monitor hydrolysis rates in buffers (pH 2–10) .

Advanced: How can researchers design derivatives of this compound for enhanced bioactivity?

Methodological Answer:

  • Fragment-Based Drug Design (FBDD) : Replace the benzyl group with heterocycles (e.g., pyridine) to improve solubility and target affinity .
  • Click Chemistry : Introduce triazole moieties via Huisgen cycloaddition for modular functionalization .
  • ADMET Prediction : Use tools like SwissADME to prioritize derivatives with optimal pharmacokinetic profiles .

Advanced: What are the challenges in reconciling crystallographic data with spectroscopic results for chromene derivatives?

Methodological Answer:

  • Polymorphism : Use DSC to detect crystalline forms that may differ from X-ray structures .
  • Dynamic Effects : Account for conformational flexibility (e.g., rotating benzyl groups) via variable-temperature NMR .
  • Data Cross-Validation : Compare DFT-optimized geometries (e.g., bond lengths/angles) with crystallographic data to resolve discrepancies .

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